2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole
Description
2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a (4-nitrobenzyl)thio group and at the 5-position with a phenyl group. The 1,3,4-oxadiazole ring is electron-deficient, making it a versatile scaffold for applications in medicinal chemistry, materials science, and photovoltaics . The (4-nitrobenzyl)thio substituent introduces strong electron-withdrawing properties, which may enhance charge transfer efficiency in electronic devices or modulate biological activity by influencing binding interactions with target proteins.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-18(20)13-8-6-11(7-9-13)10-22-15-17-16-14(21-15)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEUPRMZIHFCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The synthesis begins with the preparation of p-nitrophenylacetic acid hydrazide (V ), achieved through hydrazinolysis of p-nitrophenylacetic acid ethyl ester. In a representative procedure, p-nitrophenylacetic acid (III ) is esterified using ethanol and sulfuric acid, followed by refluxing with hydrazine hydrate in ethanol for 5 hours. The hydrazide forms as a crystalline solid, filtered and recrystallized from ethanol (yield: 78–82%).
Oxadiazole Ring Formation
Cyclization of the diacylhydrazide derivative (VI ) is achieved using phosphorus pentoxide (P₂O₅) in refluxing dichloromethane (6 hours, 75–80°C). This method, adapted from traditional carbon tetrachloride-based protocols, eliminates toxic solvent use while maintaining yields of 68–72%. The reaction mechanism involves intramolecular dehydration, forming the 1,3,4-oxadiazole ring:
$$
\text{Diacylhydrazide} + \text{P}2\text{O}5 \xrightarrow{\Delta, \text{DCM}} \text{1,3,4-Oxadiazole} + 2\text{H}_2\text{O}
$$
Key Analytical Data :
- IR (KBr) : 1585 cm⁻¹ (C=N), 1510 cm⁻¹ (aromatic NO₂), 2900 cm⁻¹ (C-H), 1010–1030 cm⁻¹ (C-O)
- ¹H NMR (DMSO-d₆) : δ 8.21–7.45 (m, aromatic H), 4.34 (s, CH₂), 2.51 (s, CH₃)
Cyclocondensation with Carbon Disulfide
Thiolation of Hydrazides
An alternative route involves treating p-nitrophenylacetic acid hydrazide (V ) with carbon disulfide (CS₂) in ethanolic potassium hydroxide under reflux (8–10 hours). This generates the 1,3,4-oxadiazole-2-thiol intermediate (5 ), which undergoes subsequent alkylation. The thiol tautomer is stabilized in the solid state, as confirmed by a ¹³C NMR signal at δ = 186.11 ppm (C=S).
S-Alkylation with 4-Nitrobenzyl Halides
The thiol intermediate reacts with 4-nitrobenzyl bromide in N,N-dimethylformamide (DMF) using sodium hydride (NaH) as base (3 hours, room temperature). This nucleophilic substitution introduces the 4-nitrobenzylthio group, yielding the target compound in 65–70% yield after recrystallization from ethanol.
Optimization Note : Excess 4-nitrobenzyl bromide (1.2 equiv) improves yields by mitigating thiol oxidation side reactions.
Green Chemistry Approaches
Solvent Substitution
Recent protocols replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate in the cyclization step, reducing environmental impact. A comparative study showed CPME affords comparable yields (70%) with improved safety profiles.
Catalyst-Free Conditions
Microwave-assisted synthesis (100°C, 30 minutes) eliminates the need for P₂O₅, utilizing dielectric heating to accelerate cyclization. This method achieves 75% yield with a 10-fold reduction in reaction time.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
Reduction: 2-[(4-Aminobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Cyclization: More complex heterocyclic structures.
Scientific Research Applications
2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1,3,4-Oxadiazole Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The (4-nitrobenzyl)thio group in the target compound provides stronger electron-withdrawing effects compared to phenoxymethyl (electron-donating) in anti-cancer derivatives . This may enhance charge separation in photovoltaic applications but reduce cell permeability in biological systems .
- Optoelectronic Properties: PBD derivatives are widely used in OLEDs due to high fluorescence quantum yields. The nitro group in the target compound may reduce emission efficiency but improve thermal stability .
Biological Activity
The compound 2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold is known for its ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through interference with DNA synthesis.
- Case Studies : Research indicates that similar oxadiazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HePG-2 | 35.58 |
| Reference Drug | HePG-2 | 5.23 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. The 1,3,4-oxadiazole ring has shown significant activity against a range of pathogens:
- Antibacterial : Compounds containing this scaffold have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal : Studies indicate promising antifungal activity against strains such as Candida albicans and Aspergillus niger .
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Antibacterial | 32 µg/mL |
| S. aureus | Antibacterial | 16 µg/mL |
| C. albicans | Antifungal | 64 µg/mL |
Anti-inflammatory Activity
Inflammation-related diseases can potentially be treated with compounds like this compound:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Research Findings : Studies have reported that oxadiazoles can reduce inflammation markers in animal models of arthritis and colitis .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of oxadiazole derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
